N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with a unique structure that incorporates multiple functional groups, including benzodioxole, furan, and quinazolinone moieties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O8S/c35-27(31-14-19-7-8-23-24(11-19)40-17-39-23)6-2-1-3-9-34-29(37)21-12-25-26(42-18-41-25)13-22(21)33-30(34)43-16-28(36)32-15-20-5-4-10-38-20/h4-5,7-8,10-13H,1-3,6,9,14-18H2,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQDAZQKDZMSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through a series of reactions, including amide bond formation and thiol-ene click chemistry. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide include other benzodioxole and quinazolinone derivatives, such as:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 6-(2-furylmethylamino)-8-oxo-1,3-dioxolo[4,5-g]quinazoline
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 613.65 g/mol. Its structure features multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C33 H32 N5 O6 |
| Molecular Weight | 613.65 g/mol |
| LogP | 3.7357 |
| Polar Surface Area | 89.055 Ų |
| Hydrogen Bond Acceptors | 10 |
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Studies on benzofuran derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : Research involving related benzofuran compounds has highlighted their cytotoxic effects on cancer cell lines. These compounds often induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
- Inhibition of Enzymes : Benzofuran derivatives have been studied for their inhibitory effects on specific enzymes such as SIRT2, with IC50 values indicating micromolar potency . This suggests potential applications in cancer therapy and metabolic disorders.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .
- Receptor Binding : Some benzofuran analogs display high binding affinities for serotonin receptors (5-HT), which may explain their psychoactive effects and potential therapeutic applications in mood disorders .
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains. The structure-activity relationship (SAR) analysis revealed that lipophilicity was a crucial factor influencing antimicrobial potency .
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of related benzofuran compounds on human cancer cell lines. The findings demonstrated that these compounds induced apoptosis via mitochondrial pathways, characterized by increased ROS levels and loss of mitochondrial membrane potential. The study concluded that the observed cytotoxicity was concentration-dependent and varied across different cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
